(1S)-1-phenylpropane-1,3-diol
Overview
Description
(1S)-1-phenylpropane-1,3-diol, also known as L-PPD, is a chiral compound that has gained attention in recent years due to its various biological activities. This compound is a diastereomer of D-PPD, which is a well-known antioxidant and anti-inflammatory agent. L-PPD has been shown to possess similar activities, but with higher potency and fewer side effects.
Scientific Research Applications
Catalyst in Asymmetric Synthesis
- (1S)-1-phenylpropane-1,3-diol and its derivatives have been utilized as catalysts in asymmetric synthesis. For instance, they have been used in the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses of up to 92% (Sarvary, Wan, & Frejd, 2002).
Synthesis of Chiral Compounds
- The compound is pivotal in the synthesis of various chiral molecules. It has been used in the enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol, starting from simple aldehydes, showcasing its versatility in stereochemical control (Kihumbu, Stillger, Hummel, & Liese, 2002).
Reactions with Other Compounds
- This compound and its derivatives have shown interesting reactions with other compounds. For example, in a study, 1-phenylpropane-1,2-dione reacted with urea and related compounds to form various bicyclic and spiro-compounds, highlighting its reactivity and potential in creating diverse chemical structures (Butler, Hussain, & Leitch, 1980).
Role in Multi-Enzymatic Synthesis
- This compound plays a significant role in multi-enzymatic synthesis processes. It has been used as a key intermediate in the high regio- and stereoselective synthesis of phenylpropanolamines, demonstrating its utility in complex biochemical pathways (Corrado, Knaus, & Mutti, 2021).
Applications in Analytical Chemistry
- In analytical chemistry, derivatives of this compound have been used for the study of reactions with the tetrahydroxyborate ion, indicating its usefulness in understanding complex chemical interactions and reactions (Dawber, 1987).
properties
IUPAC Name |
(1S)-1-phenylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426201 | |
Record name | (1S)-1-phenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96854-34-1 | |
Record name | (1S)-1-phenylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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